1-Ethyl-4-ethynylpiperidine
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Overview
Description
1-Ethyl-4-ethynylpiperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position and an ethynyl group at the fourth position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-ethylpiperidine with acetylene in the presence of a strong base, such as sodium amide, to introduce the ethynyl group at the fourth position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of 1-ethyl-4-ethylpiperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Ethyl-4-ethynylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethyl-4-ethynylpiperidine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrogen atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Ethylpiperidine: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
4-Ethynylpiperidine: Lacks the ethyl group, which affects its solubility and interaction with biological targets.
Piperidine: The parent compound, which lacks both ethyl and ethynyl groups.
Uniqueness: 1-Ethyl-4-ethynylpiperidine is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-ethyl-4-ethynylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-9-5-7-10(4-2)8-6-9/h1,9H,4-8H2,2H3 |
InChI Key |
BINSJKUZTYWDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C#C |
Origin of Product |
United States |
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